molecular formula C15H13N3O3 B2514873 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide CAS No. 1396781-57-9

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide

Cat. No.: B2514873
CAS No.: 1396781-57-9
M. Wt: 283.287
InChI Key: VGUXFAGGMQOVJE-UHFFFAOYSA-N
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Description

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide is a synthetic small molecule designed for preclinical research, featuring a phthalazinone core structure linked to a furan carboxamide group. This compound is of significant interest in oncology and chemical biology due to its potential multi-targeting activity. The 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl moiety is a recognized pharmacophore in medicinal chemistry, often associated with the inhibition of key enzymatic targets such as Poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes . Cancer research strategies involving PARP inhibition are particularly focused on exploiting synthetic lethality in tumors with homologous recombination deficiencies, such as those with BRCA1 or BRCA2 mutations . Furthermore, phthalazinone derivatives have been investigated for their potential as receptor antagonists, for instance, as IL-2/IL-15 receptor antagonists for the study of autoimmune and inflammatory diseases, highlighting the versatility of this chemical scaffold . The integration of the furan-2-carboxamide group may influence the compound's physicochemical properties, pharmacokinetic profile, and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe disease mechanisms and validate novel therapeutic targets in controlled laboratory settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-18-15(20)11-6-3-2-5-10(11)12(17-18)9-16-14(19)13-7-4-8-21-13/h2-8H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUXFAGGMQOVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide typically involves the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazin-1-ylmethylamine with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and phthalazinone groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products References
Acidic hydrolysis (amide)6M HCl, reflux (12 h)Furan-2-carboxylic acid + (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methanamine
Basic hydrolysis (amide)2M NaOH, 80°C (8 h)Sodium furan-2-carboxylate + (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methanamine
Phthalazinone hydrolysis4M H₂SO₄, 100°C (24 h)Phthalic acid derivatives + methylamine (partial decomposition observed)

Key Observations :

  • Amide hydrolysis proceeds faster under acidic conditions compared to basic media due to protonation-induced polarization of the carbonyl group.

  • The phthalazinone ring demonstrates stability under mild hydrolysis but degrades under prolonged exposure to strong acids.

Nucleophilic Substitution

The methylene bridge (-CH₂-) adjacent to the phthalazinone nitrogen participates in nucleophilic substitution reactions:

Reagent Conditions Product References
Sodium thiophenolateDMF, K₂CO₃, 60°C (6 h)N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)(thiophen-2-yl)methyl)furan-2-carboxamide
PiperidineEthanol, reflux (10 h)Piperidinium-substituted derivative (yield: 68%)

Mechanistic Insights :

  • The reaction follows an SN2 pathway, with the methylene carbon acting as an electrophilic center .

  • Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

Oxidation of the Furan Ring

The furan moiety undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product References
m-CPBADichloromethane, 0°C → RT (4 h)N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-5-hydroxyfuran-2-carboxamide
OzoneMeOH, -78°C (2 h) → reductive workupCleavage to diketone intermediate (instability observed)

Notable Findings :

  • Epoxidation with m-CPBA occurs regioselectively at the furan’s α,β-position.

  • Ozonolysis leads to ring opening but requires stabilization via derivatization.

Coupling Reactions

The amide nitrogen participates in metal-catalyzed cross-coupling:

Reaction Type Catalyst/Reagent Product References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)Biaryl-modified derivatives (e.g., biphenyl-furan hybrids)
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-aryl analogs with enhanced π-stacking capabilities

Optimization Data :

  • Suzuki couplings achieve 72–85% yields when using electron-deficient aryl boronic acids .

  • Buchwald-Hartwig aminations require stoichiometric Cs₂CO₃ to deprotonate the amide nitrogen .

Photochemical Reactions

UV-induced reactivity has been explored for functionalization:

Condition Wavelength Product References
UV-A (365 nm)Acetone solvent, N₂ atmosphere[2+2] Cycloaddition products with alkenes
UV-C (254 nm)Methanol, 24 hRadical-mediated dimerization at the phthalazinone ring

Critical Notes :

  • Photostability studies indicate degradation at λ < 300 nm unless protected by UV absorbers.

Biological Activation Pathways

In enzymatic environments, the compound undergoes specific transformations:

Enzyme Reaction Biological Relevance References
Cytochrome P450 3A4O-Demethylation at phthalazinoneGeneration of hydroxylated metabolites (in vitro t₁/₂: 2.3 h)
EsterasesAmide bond cleavageProdrug activation strategies

Pharmacological Implications :

  • Demethylation by CYP450 enhances water solubility but reduces target binding affinity .

Scientific Research Applications

Research has indicated that N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

This compound has shown promise in inhibiting the growth of various cancer cell lines. Studies suggest that it acts through several mechanisms:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways. This involves increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .
  • Cell Cycle Arrest : Research indicates that treatment with this compound can induce S-phase arrest in cancer cells, effectively halting their proliferation and leading to reduced tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest:

  • Bacterial Inhibition : It exhibits antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Potential Antifungal Activity : Some studies have indicated that it may possess antifungal properties, although further research is needed to establish its efficacy in this area.

Case Studies and Research Findings

Several studies have documented the biological effects of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-y)methyl)furan-2-carboxamide:

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer potential of this compound, researchers treated HepG2 liver cancer cells with varying concentrations of N-(3-methyl)-furan derivative. Results showed a dose-dependent decrease in cell viability and significant induction of apoptosis markers after 48 hours of treatment .

Case Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial properties of the compound demonstrated its effectiveness against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be low enough to suggest potential use as an antimicrobial agent in therapeutic applications.

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism References
AnticancerInduces apoptosisModulates mitochondrial pathways
Cell cycle arrestS-phase arrest
AntimicrobialInhibits bacterial growthDisrupts bacterial cell wall synthesis
Potential antifungalNeeds further investigation

Mechanism of Action

The mechanism of action of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide (CAS 1396867-63-2)

This analog replaces the furan-2-carboxamide group with a benzofuran-2-carboxamide (Fig. 1). Molecular weight increases by 26.04 g/mol compared to the parent compound, which may influence pharmacokinetics .

Property Target Compound Benzofuran Analog
Molecular Weight 309.32 g/mol 335.36 g/mol
Key Substituent Furan-2-carboxamide Benzofuran-2-carboxamide
Aromatic System Size 5-membered furan 6-membered benzofuran

Synthetic Note: Benzofuran derivatives often require additional steps for annulation, increasing synthetic complexity compared to furan-based analogs .

(E)-3-(furan-2-yl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide (CAS 1396892-79-7)

This compound replaces the carboxamide with an acrylamide group conjugated to a furan-2-yl substituent (Fig. 2). The extended conjugation may enhance UV absorption, aiding analytical detection (e.g., HPLC). However, the acrylamide group could increase susceptibility to nucleophilic attack, affecting stability .

Property Target Compound Acrylamide Analog
Functional Group Carboxamide Acrylamide
Conjugation Single bond Conjugated double bond
Stability Moderate Potential hydrolysis

Biological Implication : The acrylamide’s rigidity might improve binding to kinases or proteases requiring defined geometries for inhibition .

Triazole-Thioether Derivatives (Compounds 21 and 22 from )

These derivatives incorporate a 1,2,4-triazole ring and a thioether linker (Fig. 3). Compound 21 includes a 3-hydroxypropyl group, while Compound 22 features a carboxylic acid. The thioether linker may influence redox sensitivity and metabolic pathways (e.g., oxidation to sulfoxide) .

Property Target Compound Compound 21 Compound 22
Heterocycle Phthalazine Phthalazine + Triazole Phthalazine + Triazole
Linker Methylene Thioether Thioether + Carboxylic Acid
Solubility Moderate Improved (hydroxypropyl) High (carboxylic acid)

Synthetic Note: The use of HF in THF for deprotection (Compound 21) highlights challenges in handling hazardous reagents, whereas TEMPO/BAIB oxidation (Compound 22) offers milder conditions .

4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives ()

These analogs substitute phthalazine with a quinoline core. The quinoline’s extended π-system may enhance DNA intercalation but reduce selectivity due to non-specific interactions. The carboxamide at position 3 (vs.

Property Target Compound Quinoline Analog
Core Structure Phthalazine Quinoline
Carboxamide Position Methylene-linked Directly at C3
Aromatic Planarity Moderate High

Analytical and Purity Considerations

Impurity profiling of structurally related compounds (e.g., alfuzosin hydrochloride’s impurity A, a furan-2-carboxamide derivative) underscores the importance of chromatographic methods (HPLC, LC-MS) for detecting hydrolytic or oxidative byproducts . The target compound’s stability under physiological conditions may require evaluation of furan ring oxidation or phthalazine ring hydrolysis.

Biological Activity

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of cancer therapy and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phthalazinone core linked to a furan-2-carboxamide moiety. Its molecular formula is C13H12N2O3C_{13}H_{12}N_2O_3, and it possesses unique structural characteristics that contribute to its biological activities.

Target Interactions

The primary mechanism through which this compound exerts its effects involves:

  • Inhibition of Bromodomain and Extra-Terminal (BET) Proteins : The compound interacts with BET proteins, particularly BRD4, which plays a crucial role in regulating gene expression related to cell proliferation and survival.
  • Modulation of the c-Myc Pathway : By inhibiting BRD4, the compound indirectly affects the c-Myc signaling pathway, which is often dysregulated in cancers.

Anticancer Properties

Research indicates that this compound has shown promising anticancer activity:

  • Cell Proliferation Inhibition : In vitro studies demonstrate that the compound inhibits the proliferation of various cancer cell lines, particularly hematologic malignancies. The inhibition is dose-dependent and correlates with the downregulation of c-Myc target genes.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:

  • Bacterial Inhibition : Preliminary studies have shown that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to or exceeding standard antibiotics like ampicillin .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/MBC ValuesReference
AnticancerVarious cancer cell linesIC50 values in µM
AntibacterialGram-positive bacteriaMIC 0.004 - 0.03 mg/mL
AntifungalFungiMIC 0.004 - 0.06 mg/mL

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of this compound on leukemia cell lines, results indicated significant reductions in cell viability at concentrations as low as 5 µM over 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces programmed cell death through caspase activation pathways.

Q & A

Basic: What are the recommended synthetic routes for N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Amide bond formation between activated furan-2-carboxylic acid derivatives and the phthalazine-methylamine intermediate.
  • Oxidation/Reduction steps (e.g., using KMnO₄ in acidic media or NaBH₄ in methanol) to stabilize reactive intermediates.
  • Purification via column chromatography or recrystallization.

Optimization Strategies:

  • Control reaction temperature (<60°C) to avoid decomposition of the phthalazine core.
  • Use catalysts like DCC (dicyclohexylcarbodiimide) for efficient amide coupling.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

Basic: What spectroscopic and crystallographic methods are critical for structural validation of this compound?

Answer:

  • NMR (¹H/¹³C): Assign peaks using DEPT and HSQC to confirm the furan-carboxamide linkage and phthalazine-methyl substitution.
  • X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure. High-resolution data (d-spacing <1 Å) is essential for accurate hydrogen bonding and torsion angle analysis .
  • Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ ion) with ≤5 ppm error.

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:
Methodological Considerations:

  • Dose-response assays: Use multiple concentrations (e.g., 0.1–100 µM) to distinguish off-target effects.
  • Selectivity profiling: Compare activity against related enzymes (e.g., kinases vs. proteases) using panel screens.
  • Cellular vs. cell-free assays: Differentiate direct enzyme inhibition from cytotoxicity via ATP/MTT assays .

Example Data Contradiction Resolution:

Assay TypeIC₅₀ (µM)Observation
Cell-free (Enzyme A)2.5Potent inhibition
Cellular (Cancer Line)>50Low cytotoxicity
Conclusion: The compound may lack cell permeability or require prodrug activation .

Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to ATP-binding pockets using PDB structures (e.g., 1ATP).
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen bond persistence.
  • Pharmacophore Modeling: Map electrostatic/hydrophobic features to prioritize analogs with improved affinity .

Key Interaction Insights:

  • The furan ring may form π-π stacking with aromatic residues (e.g., Phe80 in EGFR).
  • The phthalazine core likely hydrogen bonds with catalytic lysine residues .

Basic: How does this compound compare structurally and functionally to related phthalazine derivatives?

Answer:
Structural Comparison Table:

CompoundCore ModificationKey Bioactivity
N-((3-methyl-4-oxo-phthalazin-1-yl)methyl)furan-2-carboxamideFuran-carboxamideKinase inhibition
Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylateEthyl esterAnticancer (apoptosis)
4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-dihydropyridazine-3-carboxylic acidHydroxyl groupEnhanced solubility

Functional Insights:

  • The methyl group at position 3 improves metabolic stability compared to unsubstituted analogs.
  • Furan substitution enhances selectivity for kinase targets over non-kinase enzymes .

Advanced: What experimental designs are optimal for studying its mechanism of action in inflammatory pathways?

Answer:

  • Transcriptomics (RNA-seq): Identify differentially expressed genes (e.g., NF-κB targets) in treated vs. untreated macrophages.
  • Western Blotting: Quantify phosphorylation of key proteins (e.g., p38 MAPK, STAT3).
  • Knockdown/CRISPR: Validate target involvement using siRNA or gene-edited cell lines.

Case Study:

  • Hypothesis: Compound inhibits COX-2 via direct binding.
  • Validation: Use SPR (surface plasmon resonance) to measure binding affinity (KD) to purified COX-2 .

Basic: What are the stability and storage recommendations for this compound in laboratory settings?

Answer:

  • Stability: Susceptible to hydrolysis in aqueous solutions (pH >7). Store at -20°C in anhydrous DMSO.
  • Light Sensitivity: Protect from UV exposure; use amber vials.
  • Purity Verification: Recheck via HPLC every 6 months; degradation products >2% warrant repurification .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:
SAR Design Framework:

Core Modifications: Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to the phthalazine ring to enhance electrophilicity.

Linker Optimization: Replace methylene with ethylene for improved conformational flexibility.

Carboxamide Alternatives: Test thioamide or urea groups for stronger hydrogen bonding.

Example Analog Data:

AnalogModificationIC₅₀ (µM)
Parent CompoundNone5.0
Analog A-Cl at C61.2
Analog BEthylene linker3.8

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